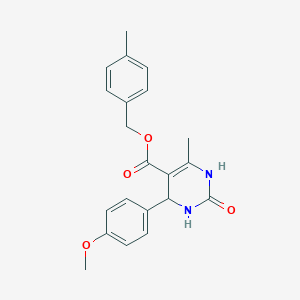
N-(2-chlorophenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide, commonly known as ML204, is a selective and potent blocker of the voltage-gated potassium channel Kv7.4. It was first synthesized in 2010 and has since been used in scientific research to study the role of Kv7.4 channels in various physiological and pathological processes.
Mechanism of Action
ML204 blocks Kv7.4 channels by binding to a specific site on the channel protein. This prevents the flow of potassium ions through the channel, leading to membrane depolarization and inhibition of cellular activity.
Biochemical and Physiological Effects:
ML204 has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the contractility of smooth muscle in the bladder and airways, leading to relaxation of these tissues. It has also been shown to inhibit the firing of neurons in the brain and spinal cord, leading to a reduction in pain and other neurological symptoms.
Advantages and Limitations for Lab Experiments
One advantage of ML204 is its selectivity for Kv7.4 channels, which allows researchers to study the specific role of these channels in various physiological and pathological processes. However, one limitation of ML204 is its potency, which can make it difficult to use at low concentrations.
Future Directions
There are several future directions for research on ML204. One area of interest is the role of Kv7.4 channels in the regulation of smooth muscle contractility in other tissues, such as the gastrointestinal tract. Another area of interest is the development of more potent and selective Kv7.4 channel blockers for use in scientific research and potential therapeutic applications. Finally, the role of Kv7.4 channels in the regulation of neuronal excitability in other regions of the brain and spinal cord is an area of ongoing research.
Synthesis Methods
The synthesis of ML204 involves several steps, including the reaction of 2-chlorobenzonitrile with 3-pyridinecarboxaldehyde, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the reaction of the resulting amine with piperidinecarboxylic acid to form ML204.
Scientific Research Applications
ML204 has been widely used in scientific research to study the role of Kv7.4 channels in various physiological and pathological processes. For example, it has been used to investigate the role of Kv7.4 channels in the regulation of smooth muscle contractility in the bladder and airways. It has also been used to study the role of Kv7.4 channels in the regulation of neuronal excitability in the brain and spinal cord.
properties
IUPAC Name |
N-(2-chlorophenyl)-2-pyridin-3-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O/c18-14-7-1-2-8-15(14)20-17(22)21-11-4-3-9-16(21)13-6-5-10-19-12-13/h1-2,5-8,10,12,16H,3-4,9,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZAHXMFXWAYGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B5011570.png)

![1,8-bis(4-chlorophenyl)bis[1,2,4]triazolo[3,4-f:4',3'-b]pyridazine](/img/structure/B5011594.png)
![1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-(3-methoxybenzoyl)piperazine](/img/structure/B5011600.png)
![1-acetyl-4-[4-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]piperidine](/img/structure/B5011603.png)
![ethyl 2-({N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzoate](/img/structure/B5011613.png)
![4-[4-(2,6-diisopropylphenoxy)butyl]morpholine](/img/structure/B5011616.png)
![N,N'-bis(4-acetylphenyl)-5-[(4-nitrobenzoyl)amino]isophthalamide](/img/structure/B5011620.png)
![N-(5-methyl-3-isoxazolyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5011624.png)

![diethyl [(2,3-dihydro-1,4-benzodioxin-6-ylamino)methylene]malonate](/img/structure/B5011644.png)
![2-{[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B5011650.png)
![1-(4-chlorophenyl)-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]thio}ethanone](/img/structure/B5011664.png)
![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B5011673.png)